molecular formula C14H12ClNO3S B2692329 Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate CAS No. 329903-32-4

Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate

Cat. No.: B2692329
CAS No.: 329903-32-4
M. Wt: 309.76
InChI Key: KIFACWHHJOOGOC-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate is an organic compound that features a benzoate ester linked to a chlorinated thiophene ring via an amide bond

Scientific Research Applications

Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide linkage and aromatic rings.

    Industrial Applications: Potential use in the synthesis of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate typically involves a multi-step process:

    Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents such as thionyl chloride.

    Amidation Reaction: The 5-chlorothiophene-2-carboxylic acid is then converted to its corresponding amide by reacting with 4-aminobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterifying the carboxylic acid group of the benzoic acid derivative with ethanol under acidic conditions, typically using sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism by which Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The amide bond and aromatic rings facilitate interactions with biological targets through hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(5-bromothiophene-2-carboxamido)benzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-(5-methylthiophene-2-carboxamido)benzoate: Contains a methyl group on the thiophene ring instead of chlorine.

Uniqueness

Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in halogen bonding, which is not possible with hydrogen or methyl groups, potentially leading to different biological activities and material properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 4-[(5-chlorothiophene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-2-19-14(18)9-3-5-10(6-4-9)16-13(17)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFACWHHJOOGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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